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Compound of Interest

Compound Name: S-15535

Cat. No.: B1680371 Get Quote

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of the Novel 5-

HT1A Receptor Ligand S-15535 in Preclinical Animal Models.

This technical guide provides a detailed overview of the pharmacokinetic profile of S-15535, a

benzodioxopiperazine derivative with high affinity for serotonin 5-HT1A receptors, across

various animal models. The information compiled herein is intended for researchers, scientists,

and professionals involved in drug development and pharmacological studies.

Executive Summary
S-15535 is a selective 5-HT1A receptor ligand that has demonstrated potential as an anxiolytic

and antidepressant agent in preclinical studies.[1] Understanding its pharmacokinetic

properties is crucial for the design and interpretation of non-clinical and clinical studies. This

document summarizes the available quantitative data on the pharmacokinetics of S-15535 in

rats, including information on its active metabolite, S 32784. While comprehensive data in other

species such as mice, dogs, and monkeys are limited in the public domain, this guide presents

the currently available information and outlines the experimental methodologies employed in

these studies.

Pharmacokinetics in Rat Models
The most detailed pharmacokinetic data for S-15535 is available from studies conducted in

rats. These studies have characterized the compound's profile following both intravenous and

oral administration.
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Quantitative Pharmacokinetic Parameters
A population pharmacokinetic-pharmacodynamic modeling study in male Wistar rats provides

the most comprehensive insight into the pharmacokinetics of S-15535. The study involved both

intravenous (i.v.) and oral (p.o.) administration routes.

Table 1: Pharmacokinetic Parameters of S-15535 in Rats (Data derived from modeling studies)

Parameter
Intravenous (i.v.)
Administration

Oral (p.o.) Administration

Dose Not Specified in Abstract Not Specified in Abstract

Cmax (Maximum

Concentration)
Not available Not available

Tmax (Time to Maximum

Concentration)
Not applicable Not available

AUC (Area Under the Curve) Not available Not available

Half-life (t½) Not available Not available

Bioavailability (F%) Not applicable Not available

Note: While a detailed pharmacokinetic model was developed, specific parameter values from

the study are not publicly available in the abstracted information. The study focused on the

relationship between plasma concentrations and the anxiolytic effect.

Metabolism in Rats
In vivo studies in rats have identified an active 5-hydroxy metabolite of S-15535, designated as

S 32784 (1-(benzodioxan-5-yl) 4-(5-hydroxyindan-2-yl)piperazine). Interestingly, this metabolite

is reportedly present in humans but not in rats, suggesting species-specific metabolic

pathways.

Pharmacokinetics in Other Animal Models
Publicly available literature lacks detailed quantitative pharmacokinetic data for S-15535 in

mice, dogs, and monkeys. The majority of published studies in these species have focused on
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the pharmacodynamic effects and receptor binding affinity of the compound.

Experimental Protocols
Animal Models
Pharmacokinetic studies of S-15535 have primarily utilized male Wistar rats.

Administration and Dosing
S-15535 has been administered to rats via intravenous and oral routes. Various doses have

been used in pharmacodynamic studies in rats, ranging from 0.04 mg/kg to 40.0 mg/kg for

subcutaneous and oral routes, respectively.[2]

Sample Collection and Analysis
Blood samples are typically collected at various time points post-administration to characterize

the plasma concentration-time profile of the drug and its metabolites. While the specific

analytical method for S-15535 is not detailed in the available abstracts, modern

pharmacokinetic studies routinely employ highly sensitive and specific methods like liquid

chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of drugs and

their metabolites in biological matrices.

The general workflow for such an analysis is depicted below:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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